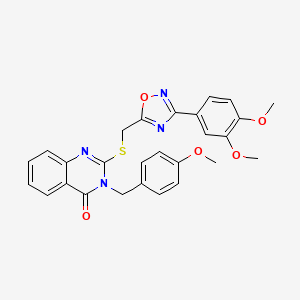
2-(((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-methoxybenzyl)quinazolin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-methoxybenzyl)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C27H24N4O5S and its molecular weight is 516.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-methoxybenzyl)quinazolin-4(3H)-one is a novel derivative of quinazolinone that incorporates oxadiazole and thioether functionalities. This compound exhibits a range of biological activities that make it a subject of interest in medicinal chemistry.
Chemical Structure and Synthesis
The structural formula of the compound can be broken down into its constituent parts:
- Quinazolin-4(3H)-one : A well-known scaffold in medicinal chemistry with diverse biological activities.
- Oxadiazole moiety : Known for its role in enhancing biological activity and often associated with antimicrobial and anticancer properties.
- Thioether linkage : Contributes to the overall stability and bioactivity of the compound.
Antioxidant Activity
Research has demonstrated that quinazolinone derivatives possess significant antioxidant properties. The compound was evaluated using various assays such as DPPH and ABTS radical scavenging assays. The results indicated that certain derivatives exhibited lower IC50 values than standard antioxidants like Trolox and ascorbic acid, suggesting potent antioxidant capabilities .
Antimicrobial Activity
The antimicrobial properties of quinazolinone derivatives have been explored extensively. In vitro studies showed that compounds similar to the one displayed activity against both gram-positive and gram-negative bacteria, as well as fungi. Notably, derivatives with halogen substitutions demonstrated enhanced antimicrobial effects .
| Microorganism | Activity Level |
|---|---|
| Staphylococcus aureus | Moderate |
| Escherichia coli | High |
| Candida albicans | Moderate |
Anticancer Activity
Quinazolinones are recognized for their anticancer properties. Studies have indicated that compounds with similar structures induce cytotoxic effects on various cancer cell lines, including PC3 (prostate cancer), MCF-7 (breast cancer), and HT-29 (colon cancer). For instance, certain derivatives achieved IC50 values as low as 10 µM against PC3 cells, indicating strong antiproliferative activity .
| Cell Line | IC50 (µM) |
|---|---|
| PC3 | 10 |
| MCF-7 | 10 |
| HT-29 | 12 |
The mechanisms underlying the biological activities of this compound involve several pathways:
- Inhibition of Cell Proliferation : The compound may induce apoptosis through mitochondrial pathways or by inhibiting key growth factor receptors such as EGFR.
- Radical Scavenging : The antioxidant activity is likely due to the ability of the oxadiazole moiety to donate electrons and neutralize free radicals.
- Antimicrobial Mechanisms : The exact mechanisms are still under investigation but may involve disruption of bacterial cell wall synthesis or interference with nucleic acid synthesis.
Case Studies
Several studies have highlighted the effectiveness of quinazolinone derivatives in clinical settings:
- A study demonstrated that a related quinazolinone derivative significantly reduced tumor growth in animal models, showcasing its potential as an anticancer agent .
- Another investigation focused on the antimicrobial efficacy against resistant strains of bacteria, revealing promising results that warrant further exploration in clinical trials .
特性
IUPAC Name |
2-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-[(4-methoxyphenyl)methyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N4O5S/c1-33-19-11-8-17(9-12-19)15-31-26(32)20-6-4-5-7-21(20)28-27(31)37-16-24-29-25(30-36-24)18-10-13-22(34-2)23(14-18)35-3/h4-14H,15-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJJWAWDAZVVRDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N=C2SCC4=NC(=NO4)C5=CC(=C(C=C5)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














